Ascamycin: A Technical Guide to its Discovery, Biosynthesis, and Characterization from Streptomyces sp.
Ascamycin: A Technical Guide to its Discovery, Biosynthesis, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascamycin is a nucleoside antibiotic produced by Streptomyces sp., first identified as an unidentified strain and later designated as Streptomyces sp. JCM9888.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of ascamycin. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate further research and development of this potent class of antibiotics. Ascamycin exhibits a narrow spectrum of activity, primarily against Xanthomonas species, due to a unique mechanism of action that requires enzymatic activation by the target organism.[1][3] Its derivative, dealanylascamycin, however, displays broad-spectrum antibacterial activity.[1][3] This guide serves as a comprehensive resource for researchers interested in the exploration and exploitation of ascamycin and its derivatives.
Discovery and Biological Activity
Ascamycin was first isolated from a newly identified strain of Streptomyces sp.[4] It is co-produced with its derivative, dealanylascamycin.[1][4] The most notable characteristic of ascamycin is its selective and potent activity against phytopathogenic bacteria of the Xanthomonas genus.[3]
Antimicrobial Spectrum
The antimicrobial activity of ascamycin is highly specific. In contrast, its derivative, dealanylascamycin, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] This difference in activity is central to the mechanism of action of ascamycin.
Physicochemical Properties and Structure
Ascamycin is a nucleoside antibiotic with the chemical structure 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[5] The key structural features include a 2-chloroadenine (B193299) base, a ribofuranose sugar, and a 5'-O-sulfamoyl group substituted with an L-alanine residue. Dealanylascamycin lacks the L-alanine moiety.
Table 1: Physicochemical Properties of Ascamycin and Dealanylascamycin
| Property | Ascamycin | Dealanylascamycin |
| Molecular Formula | C₁₃H₁₈ClN₇O₇S | C₁₀H₁₃ClN₆O₆S |
| Molecular Weight | 451.84 g/mol | 380.77 g/mol |
| Solubility | Soluble in DMSO (10 mg/mL, sonication recommended) | Data not readily available |
(Data sourced from PubChem CID: 139589314 and 139589313)[6]
Biosynthesis of Ascamycin
The biosynthetic gene cluster for ascamycin in Streptomyces sp. JCM9888 has been identified and characterized.[2] It consists of a 30 kb contiguous DNA sequence containing 23 open reading frames (ORFs), designated acmA to acmW.[2] Additionally, two remote flavin adenine (B156593) dinucleotide (FAD)-dependent chlorinase genes, acmX and acmY, are responsible for the chlorination of the adenine ring.[2]
Proposed Biosynthetic Pathway
The biosynthesis of ascamycin is proposed to begin with the formation of the adenosine (B11128) core, followed by the assembly of the 5'-O-sulfonamide moiety and subsequent chlorination and alanylation steps.[2]
Mechanism of Action
The selective toxicity of ascamycin is attributed to its inability to penetrate the bacterial cell membrane in its native form.[3] Susceptible bacteria, such as Xanthomonas citri, possess a cell-surface aminopeptidase (B13392206) that hydrolyzes the L-alanyl group from ascamycin, converting it to dealanylascamycin.[1][7] Dealanylascamycin is then transported into the cytoplasm, where it inhibits protein synthesis.[1][3]
Experimental Protocols
Fermentation of Streptomyces sp. JCM9888
This protocol is adapted for submerged fermentation based on reported solid-state fermentation conditions.[2]
5.1.1. Media Preparation
-
Seed Medium (ISP2 Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (Modified MS Medium): [2]
-
Soybean Flour: 20 g/L
-
Mannitol: 20 g/L
-
MgSO₄: 2.5 mM
-
KCl: 2.5 mM
-
Tap Water: 1 L
-
Adjust pH to 8.0 before autoclaving.
-
5.1.2. Inoculum Preparation
-
Inoculate a loopful of Streptomyces sp. JCM9888 spores from a mature ISP4 agar (B569324) plate into 50 mL of ISP2 medium in a 250 mL baffled flask.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
5.1.3. Production Fermentation
-
Inoculate 1 L of modified MS medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitor the production of ascamycin and dealanylascamycin periodically by HPLC analysis of the culture broth.
Isolation and Purification of Ascamycin
This protocol is based on the method described by Zhao et al. (2014).[2]
-
Extraction:
-
Harvest the fermentation broth (e.g., 1 L) and centrifuge at 8,000 x g for 20 minutes to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelial cake separately with an equal volume of 60% aqueous acetone (B3395972).
-
Combine the extracts and remove the acetone by rotary evaporation.
-
-
Ion-Exchange Chromatography:
-
Pass the residual aqueous extract through a Dowex 80WX8(H⁺) resin column (e.g., 20 mL resin for extract from 200 g of agar fermentation).[2]
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound compounds with 0.5 M ammonia (B1221849) solution.
-
-
Further Purification:
-
Monitor the fractions by HPLC.
-
Pool the fractions containing ascamycin and dealanylascamycin and lyophilize.
-
Further purification can be achieved by preparative reverse-phase HPLC.
-
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of ascamycin against Xanthomonas species using the broth microdilution method.
5.3.1. Materials
-
Ascamycin stock solution (e.g., 1 mg/mL in DMSO).
-
Xanthomonas sp. culture.
-
Nutrient Broth (NB) or Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
5.3.2. Procedure
-
Inoculum Preparation:
-
Grow the Xanthomonas strain in NB overnight at 28°C.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Ascamycin:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the ascamycin stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 28°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ascamycin that completely inhibits visible growth of the bacteria.
-
Table 2: Minimum Inhibitory Concentration (MIC) of Ascamycin
| Organism | MIC (µg/mL) |
| Xanthomonas citri | 0.4 |
| Xanthomonas oryzae | 12.5 |
| Mycobacterium phlei | 12.5 |
(Data sourced from TargetMol)[6]
Enzymatic Assay for Ascamycin-Hydrolysing Aminopeptidase
This protocol is for the assay of the dealanylating enzyme from Xanthomonas citri.[1]
5.4.1. Reaction Mixture
-
Ascamycin: 20 µg
-
Enzyme solution: 10 µL
-
20 mM Tris/HCl buffer, pH 7.8, to a final volume of 50 µL.
5.4.2. Procedure
-
Combine the reaction components and incubate at 37°C for 90 minutes.
-
Stop the reaction by heating or by adding an organic solvent.
-
Analyze the reaction mixture by thin-layer chromatography (TLC) on silica (B1680970) gel plates (Merck Kieselgel 60F₂₅₄).
-
Develop the TLC plate using a solvent system of propan-2-ol/1 M NH₃ (7:3, v/v).
-
Visualize the spots under UV light. The conversion of ascamycin (R_f ≈ 0.59) to dealanylascamycin (R_f ≈ 0.72) indicates enzyme activity.
-
Alternatively, the appearance of antibacterial activity against a non-susceptible strain like E. coli can be used to detect the formation of dealanylascamycin.
Heterologous Expression of the Ascamycin Biosynthetic Gene Cluster
This is a general protocol for the heterologous expression of a large Streptomyces gene cluster in a host like Streptomyces lividans.
5.5.1. Cloning the Gene Cluster
-
Construct a cosmid or BAC library of Streptomyces sp. JCM9888 genomic DNA.
-
Screen the library using probes designed from known genes in the ascamycin cluster (e.g., acmG).
-
Identify and sequence positive clones to confirm they contain the entire ascamycin gene cluster.
-
Subclone the entire gene cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152 or a BAC vector).
5.5.2. Transformation and Expression
-
Introduce the vector containing the ascamycin gene cluster into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces lividans recipient strain.
-
Select for exconjugants on a medium containing an appropriate antibiotic for vector selection and nalidixic acid to counter-select E. coli.
-
Cultivate the recombinant S. lividans strain under conditions suitable for secondary metabolite production and analyze the culture broth for the production of ascamycin and dealanylascamycin by HPLC-MS.
Conclusion
Ascamycin represents a fascinating example of a prodrug antibiotic with a highly specific mode of action. The elucidation of its biosynthetic pathway and mechanism of action opens avenues for the bioengineering of novel derivatives with potentially improved properties. The detailed protocols and compiled data in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising class of natural products. Further research into optimizing fermentation and purification processes, as well as exploring the full potential of its biosynthetic machinery through synthetic biology approaches, is warranted.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Structure and biological activity of ascamycin, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascamycin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. Purification and characterization of ascamycin-hydrolysing aminopeptidase from Xanthomonas citri - PubMed [pubmed.ncbi.nlm.nih.gov]
